2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran 2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran
Brand Name: Vulcanchem
CAS No.: 19997-52-5
VCID: VC20486776
InChI: InChI=1S/C10H11BrO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-4,9H,5-6H2,1H3
SMILES:
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol

2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran

CAS No.: 19997-52-5

Cat. No.: VC20486776

Molecular Formula: C10H11BrO2

Molecular Weight: 243.10 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran - 19997-52-5

CAS No. 19997-52-5
Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
IUPAC Name 2-(bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran
Standard InChI InChI=1S/C10H11BrO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-4,9H,5-6H2,1H3
Standard InChI Key OJTFMQIEFYRCRZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)OC(C2)CBr

2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran is a chemical compound belonging to the benzofuran family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a bromomethyl group and a methoxybenzofuran moiety. The presence of the bromomethyl group enhances its reactivity and biological profile, making it an interesting subject for research.

Key Identifiers:

  • CAS Number: 19997-52-5

  • EINECS Number: 243-457-3

  • Molecular Formula: C10H11BrO2

  • Molecular Weight: 243.10 g/mol

Biological Activities

Research indicates that benzofuran derivatives, including 2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran, exhibit significant biological activities. Some studies have shown that compounds in this class possess anticancer properties, particularly against leukemia cells. The mechanism of action often involves the induction of apoptosis in cancer cells, with certain derivatives demonstrating selective cytotoxic effects .

Synthesis and Applications

The synthesis of 2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran typically involves several steps, often starting from simpler benzofuran derivatives. The applications of this compound are primarily found in medicinal chemistry and drug development, with its potential as an anticancer agent making it a candidate for further pharmacological studies.

Synthesis and Application Overview:

  • Synthesis Steps: Typically involves multiple steps starting from simpler benzofuran derivatives.

  • Applications: Primarily in medicinal chemistry for drug development, particularly as a potential anticancer agent.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran. Below is a comparison with notable similar compounds:

Compound NameStructure FeaturesUnique Aspects
2,3-Dihydro-5-methylbenzofuranMethyl group instead of bromomethylLower reactivity compared to brominated analogs
6-Acetyl-5-hydroxybenzofuranAcetyl and hydroxyl substituentsDifferent mechanism of action due to hydroxyl
2-Bromo-3-(bromomethyl)benzofuranTwo bromine substituentsIncreased hydrophobicity and potential toxicity
5-Methoxy-2-bromo-3-benzofuranMethoxy and bromo groupsEnhanced biological activity due to methoxy

These compounds illustrate how variations in substituents can significantly affect the chemical properties and biological activities of benzofuran derivatives.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator